2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate
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Overview
Description
2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber–Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxylate as starting materials .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cyclization reactions are used to form the indole core, followed by functionalization steps to introduce specific substituents . These methods are optimized for large-scale production, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1H-indole-2-carboxylic acid: Similar structure but lacks the 2-methylpropyl group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and an isobutoxy group instead of the 7-hydroxy and 2-methylpropyl groups.
Uniqueness
2-Methylpropyl 7-hydroxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
84638-92-6 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-methylpropyl 7-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-8(2)7-17-13(16)10-6-9-4-3-5-11(15)12(9)14-10/h3-6,8,14-15H,7H2,1-2H3 |
InChI Key |
KFJAPBOPYSKOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(N1)C(=CC=C2)O |
Origin of Product |
United States |
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